2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is a compound that belongs to the class of azetidinones, which are four-membered lactam structures. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction is carried out under controlled conditions to ensure the formation of the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the azetidinone ring, such as hydroxylated or aminated compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it interferes with bacterial cell wall synthesis, similar to other β-lactam antibiotics . In anticancer applications, it induces apoptosis in cancer cells by modulating the expression of apoptotic genes such as BAX and Bcl-xl .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyl-2-oxoquinoxalin-1-yl)acetamide: This compound also exhibits antimicrobial and antifungal activities.
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
Uniqueness
2-(2-Methyl-4-oxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H9NO3 |
---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-(2-methyl-4-oxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-4-2-5(8)7(4)3-6(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
JPHWXFNNEAJTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.